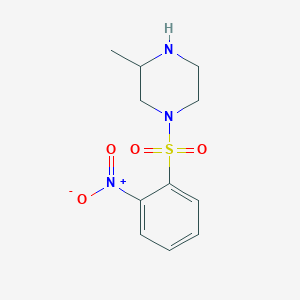
3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine is a chemical compound with the molecular formula C₁₁H₁₅N₃O₄S and a molecular weight of 285.32 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a piperazine ring substituted with a methyl group and a nitrobenzenesulfonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Methods such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce these compounds on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the nitro and sulfonyl groups, which are reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while substitution reactions can produce various substituted piperazine derivatives .
Applications De Recherche Scientifique
3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine has several applications in scientific research. It is used in the synthesis of biologically active compounds and pharmaceuticals due to its ability to form stable piperazine rings . In medicinal chemistry, it serves as a building block for designing drugs with potential therapeutic effects . Additionally, it is employed in the study of protein kinase inhibition and other biochemical pathways .
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The nitrobenzenesulfonyl group may also play a role in the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine include other piperazine derivatives such as 1-(2-nitrobenzenesulfonyl)piperazine and 4-methylpiperazine . These compounds share structural similarities but differ in their specific substituents and functional groups.
Uniqueness: What sets this compound apart is its unique combination of a methyl group and a nitrobenzenesulfonyl group on the piperazine ring. This specific arrangement imparts distinct chemical and biological properties, making it valuable for research and pharmaceutical applications .
Propriétés
Formule moléculaire |
C11H15N3O4S |
|---|---|
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
3-methyl-1-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C11H15N3O4S/c1-9-8-13(7-6-12-9)19(17,18)11-5-3-2-4-10(11)14(15)16/h2-5,9,12H,6-8H2,1H3 |
Clé InChI |
IINIVSOHSJLEQH-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


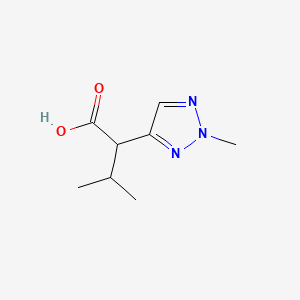
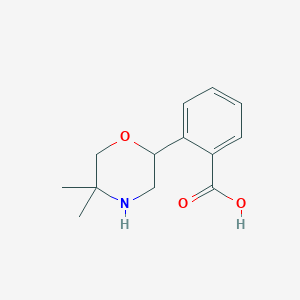
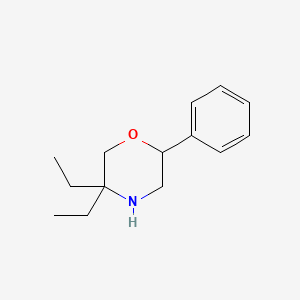
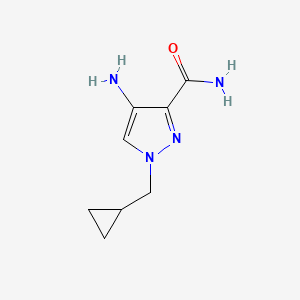
![(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B13065312.png)
![tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13065330.png)
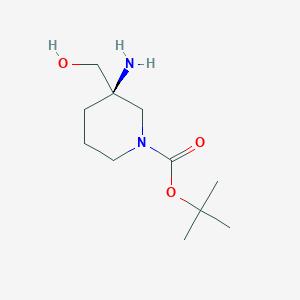
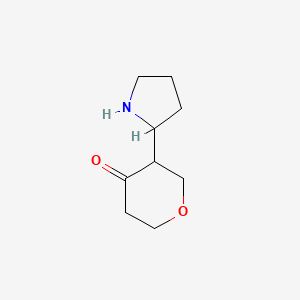
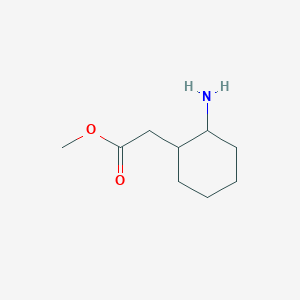
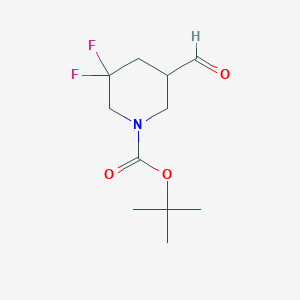

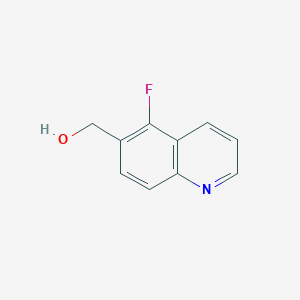
![N-{[3-(aminomethyl)phenyl]methyl}acetamide](/img/structure/B13065367.png)
![Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13065372.png)
